7-(3-Iodophenyl)-7-oxoheptanoic acid
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Overview
Description
The compound is a derivative of phenylacetic acid, which is an organic compound containing a phenyl functional group and an acetic acid functional group . The “7-oxoheptanoic acid” part suggests that the compound has a seven-carbon chain with a ketone functional group on the second carbon atom. The “3-Iodophenyl” part indicates that there is an iodine atom attached to the third carbon of the phenyl ring .
Molecular Structure Analysis
The molecular structure of this compound would likely involve a seven-carbon chain attached to a phenyl ring with an iodine atom on the third carbon of the ring . The presence of the ketone functional group would also be a key feature .
Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the ketone group could undergo reduction to form an alcohol, or it could react with a Grignard reagent to form a tertiary alcohol . The iodine atom on the phenyl ring could also potentially be substituted via an electrophilic aromatic substitution reaction .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the iodine atom could potentially increase the compound’s molecular weight and density . The ketone group could also influence properties such as polarity and reactivity .
Scientific Research Applications
Synthesis and Chemical Applications
- 7-(3-Iodophenyl)-7-oxoheptanoic acid and related compounds, such as Methyl 7-Oxoheptanoate, have been utilized in various chemical syntheses. Methyl 7-Oxoheptanoate, for instance, is key in synthesizing 2-(6-methoxycarbonylhexyl)-cyclopent-2-en-l-one, an intermediate for prostaglandin preparation (Ballini & Petrini, 1984).
- The compound's derivatives, like 2-adamantyl 7-[(2-{[(2E)-3-(3-hydroxy-4-methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)prop-2-enoyl]amino}ethyl)amino]-7-oxoheptanoate, have shown moderate cytotoxicity against human epithelial lung carcinoma cells, indicating potential in antiproliferative research (Nurieva et al., 2015).
Medicinal Chemistry and Drug Development
- This compound and its variants have been explored in the development of novel medicinal compounds. For instance, the synthesis of (Z)-2-[(Z)-3-Alkylideneisobenzofuran-1(3H)-ylidene]acetic Acid Derivatives using 3-(2-Iodophenyl)-3-oxopropanoic Acid Derivatives highlights its role in creating new therapeutic agents (Kobayashi et al., 2008).
Analytical Chemistry
- In analytical chemistry, derivatives of this compound are used as intermediates and in method development. For example, the conversion of cycloheptanone to Methyl 7-oxoheptanoate is monitored by gas chromatography, indicating its use in analytical procedures (Wakharkar et al., 1994).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
7-(3-iodophenyl)-7-oxoheptanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15IO3/c14-11-6-4-5-10(9-11)12(15)7-2-1-3-8-13(16)17/h4-6,9H,1-3,7-8H2,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNSRZYMQZSPGKJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)C(=O)CCCCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15IO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00645399 |
Source
|
Record name | 7-(3-Iodophenyl)-7-oxoheptanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00645399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898790-89-1 |
Source
|
Record name | 3-Iodo-ζ-oxobenzeneheptanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898790-89-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-(3-Iodophenyl)-7-oxoheptanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00645399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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